molecular formula C33H26F6N2O3 B5042148 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one

Cat. No.: B5042148
M. Wt: 612.6 g/mol
InChI Key: UVKYORGQQJJMOJ-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is a fluorinated organic compound known for its unique chemical structure and properties. This compound features two carbazole groups and six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of carbazole groups. One common method involves the reaction of a suitable precursor with hexafluoroacetone and 9-methylcarbazole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethylheptan-4-one): Similar in structure but lacks the carbazole groups.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and applications.

    2-Butyne, 1,1,1,4,4,4-hexafluoro-: Another fluorinated compound with distinct properties and uses.

Uniqueness

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is unique due to its combination of fluorine atoms and carbazole groups, which confer high stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F6N2O3/c1-40-26-9-5-3-7-22(26)24-15-19(11-13-28(24)40)30(43,32(34,35)36)17-21(42)18-31(44,33(37,38)39)20-12-14-29-25(16-20)23-8-4-6-10-27(23)41(29)2/h3-16,43-44H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYORGQQJJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(CC(=O)CC(C3=CC4=C(C=C3)N(C5=CC=CC=C54)C)(C(F)(F)F)O)(C(F)(F)F)O)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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